5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFBZOBAJNXOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(O2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256804-19-9 | |
| Record name | 5-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization Strategies of 5 Bromo 1 2 Oxazolo 5,4 B Pyridin 2 Amine
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom on the pyridine (B92270) ring of 5-Bromo- wikipedia.orglibretexts.orgoxazolo[5,4-b]pyridin-2-amine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for Aryl/Alkyl Substituent Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction is particularly effective for the arylation and alkylation of aryl halides. nih.govresearchgate.net In the context of 5-Bromo- wikipedia.orglibretexts.orgoxazolo[5,4-b]pyridin-2-amine, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 5-position.
The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₃PO₄, in a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and water. nih.gov The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and accommodate a broad range of functional groups on the boronic acid coupling partner. nih.govrsc.org For instance, electron-rich boronic acids have been shown to produce good yields in Suzuki-Miyaura reactions of similar brominated heterocyclic compounds. mdpi.com
Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
| XPhosPdG2 | XPhos | K₂CO₃ | Toluene (B28343) | 100 | Good |
This table presents typical conditions and is for illustrative purposes. Actual results may vary based on specific substrates and reaction parameters.
Heck Reactions for Olefination
The Heck reaction, another palladium-catalyzed process, is instrumental for the olefination of aryl halides, creating a new carbon-carbon double bond. mdpi.comlibretexts.org This transformation involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. The reaction is a powerful tool for synthesizing substituted styrenes and other vinyl-substituted aromatic and heteroaromatic compounds.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org While traditionally carried out with Pd(0) catalysts, variations using Pd(II) precursors are also common. hw.ac.uknih.gov
Buchwald-Hartwig Amination (C-N Cross-Coupling)
The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction enables the coupling of aryl halides with a wide variety of primary and secondary amines, providing access to a diverse range of arylamines. wikipedia.orglibretexts.org For 5-Bromo- wikipedia.orglibretexts.orgoxazolo[5,4-b]pyridin-2-amine, this reaction opens avenues to introduce various amino functionalities at the 5-position.
The success of the Buchwald-Hartwig amination often relies on the use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. wikipedia.orgnih.gov Different generations of ligands have been developed to improve the scope and efficiency of the reaction, allowing for the use of a broader range of amines and milder reaction conditions. wikipedia.org Common bases employed in this reaction include strong organic bases and cesium carbonate, with non-polar solvents like toluene and 1,4-dioxane being favorable. nih.gov
Table 2: Common Ligands and Bases in Buchwald-Hartwig Amination
| Ligand | Base |
|---|---|
| BINAP | NaOt-Bu |
| DPPF | Cs₂CO₃ |
| XPhos | K₃PO₄ |
| TrixiePhos | LiOt-Bu |
This table lists some commonly used ligands and bases in Buchwald-Hartwig amination reactions.
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgscirp.org This reaction is a powerful tool for introducing alkynyl moieties onto aromatic and heteroaromatic rings. nih.govsoton.ac.uk In the case of 5-Bromo- wikipedia.orglibretexts.orgoxazolo[5,4-b]pyridin-2-amine, the Sonogashira coupling would yield 5-alkynyl- wikipedia.orglibretexts.orgoxazolo[5,4-b]pyridin-2-amines.
The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and sometimes as the solvent. wikipedia.org The catalytic system generally consists of a palladium complex and a copper(I) salt. scirp.org This methodology has been successfully applied to various brominated heterocyclic systems, demonstrating its broad utility. nih.govsoton.ac.uk
Exploration of Other Palladium-Catalyzed Transformations
Beyond the well-established Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions, the bromine atom of 5-Bromo- wikipedia.orglibretexts.orgoxazolo[5,4-b]pyridin-2-amine can participate in a variety of other palladium-catalyzed transformations. These can include, but are not limited to, cyanation reactions to introduce a nitrile group, and Hiyama coupling, which utilizes organosilicon reagents. nih.gov The versatility of palladium catalysis allows for a wide range of functional groups to be introduced at the 5-position, significantly expanding the chemical space accessible from this starting material.
Reactivity and Functionalization of the Amino Group at the 2-Position
The 2-amino group of 5-Bromo- wikipedia.orglibretexts.orgoxazolo[5,4-b]pyridin-2-amine provides another site for chemical modification. This primary amine can undergo a range of reactions typical for aromatic amines, allowing for further derivatization of the molecule.
Common transformations of the 2-amino group include acylation, sulfonylation, and alkylation. researchgate.net For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with sulfonyl chlorides would produce sulfonamides. These reactions can be used to introduce a variety of substituents, potentially modulating the electronic properties and biological activity of the molecule. The nucleophilicity of the amino group can, in some cases, be influenced by the electronic nature of the fused ring system.
Nucleophilic Substitution Reactions Involving the Amine Moiety
The 2-amino group of the oxazolopyridine scaffold is a key site for nucleophilic reactions. However, direct nucleophilic substitution where the amine itself is displaced is generally not a favorable process under standard conditions. Instead, the amine moiety typically acts as the nucleophile. While extensive research specifically on the nucleophilic substitution reactions of the 2-amino group of 5-Bromo- beilstein-journals.orgrsc.orgoxazolo[5,4-b]pyridin-2-amine is not widely documented in publicly available literature, the reactivity can be inferred from related heterocyclic amines. For instance, the nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic centers. Reactions such as diazotization, followed by Sandmeyer-type reactions, could potentially be employed to replace the amino group with various other functionalities, though such studies on this specific scaffold are yet to be reported.
Acylation and Alkylation of the Amine Functional Group
The exocyclic primary amine in 5-Bromo- beilstein-journals.orgrsc.orgoxazolo[5,4-b]pyridin-2-amine is readily susceptible to acylation and alkylation, providing a straightforward method for introducing a variety of substituents.
Acylation is typically achieved by treating the parent compound with acylating agents like acid chlorides or anhydrides in the presence of a base. libretexts.orgyoutube.com This reaction converts the primary amine into a secondary amide. For example, reacting 2-amino-5-arylazonicotinates, a related pyridyl amine system, with acetic anhydride (B1165640) has been shown to yield mono- or di-acetylated products depending on the reaction time. nih.gov This suggests that the 2-amino group of 5-Bromo- beilstein-journals.orgrsc.orgoxazolo[5,4-b]pyridin-2-amine would behave similarly. The use of different acylating agents allows for the introduction of a wide array of functional groups, thereby modifying the molecule's properties.
Alkylation of the amine group with alkyl halides can also be performed. youtube.commasterorganicchemistry.com However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt through exhaustive alkylation. masterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants and temperature, is necessary to achieve selective mono-alkylation.
Table 1: Representative Acylation Reactions on Analogous Heterocyclic Amines This table is based on data from analogous compounds and illustrates potential reactions.
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Amino-5-arylazonicotinate | Acetic Anhydride | N-acetylated derivative | nih.gov |
| Primary/Secondary Amine | Acid Anhydride (General) | N-acyl derivative | researchgate.net |
Oxidation Reactions of the Amino Group
The oxidation of the 2-amino group on the oxazolopyridine ring system is a potential pathway for further functionalization. Generally, the oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, or azo compounds, depending on the oxidant used and the reaction conditions. However, specific studies detailing the oxidation of the amino group of 5-Bromo- beilstein-journals.orgrsc.orgoxazolo[5,4-b]pyridin-2-amine are not prevalent in the existing scientific literature. The presence of the fused heterocyclic system may influence the outcome of such reactions, potentially leading to complex transformations or ring-opening under harsh oxidative conditions.
Modifications and Rearrangements of the Fused Oxazole (B20620) and Pyridine Rings
Beyond the exocyclic amine, the fused heterocyclic core of 5-Bromo- beilstein-journals.orgrsc.orgoxazolo[5,4-b]pyridin-2-amine offers opportunities for more complex chemical transformations, including ring-opening, rearrangement, and further cyclization reactions.
Ring-Opening Reactions of the Oxazole Moiety
The oxazole ring, being an electron-rich five-membered heterocycle, can be susceptible to ring-opening reactions under certain conditions. In general, oxazoles can undergo cleavage when treated with strong nucleophiles or under acidic conditions. pharmaguideline.comslideshare.net For instance, treatment of oxazoles with ammonia (B1221849) can lead to the formation of imidazoles via ring cleavage. pharmaguideline.com In a closely related isoxazolo[4,5-b]pyridine (B12869654) system, a base-promoted ring-opening of a 3-formylisoxazolo[4,5-b]pyridine derivative has been observed. beilstein-journals.orgnih.gov This suggests that the oxazole ring in the target compound could potentially be opened by nucleophilic attack, particularly if the ring is activated by electron-withdrawing substituents. Such a ring-opening would generate a reactive intermediate that could be trapped or undergo subsequent recyclization to form different heterocyclic systems.
Intramolecular Rearrangement Reactions of Substituted Oxazolopyridines
Intramolecular rearrangements can lead to significant skeletal transformations of the oxazolopyridine core, providing access to isomeric heterocyclic systems that may be difficult to synthesize directly. A notable example of such a rearrangement in related fused heterocyclic systems is the Boulton-Katritzky rearrangement. beilstein-journals.orgrsc.orgbeilstein-journals.orgorganic-chemistry.org This rearrangement has been observed in isoxazolo[4,5-b]pyridine derivatives, where a base promotes the recyclization of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl beilstein-journals.orgrsc.orgbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This type of rearrangement involves the cleavage and reformation of bonds within the heterocyclic system, leading to a different ring structure. While this has been specifically documented for the isoxazolo isomer, the potential for similar skeletal rearrangements in substituted derivatives of 5-Bromo- beilstein-journals.orgrsc.orgoxazolo[5,4-b]pyridin-2-amine under specific conditions warrants investigation.
Table 2: Boulton-Katritzky Rearrangement in an Analogous Isoxazolopyridine System This table illustrates a relevant rearrangement in a closely related heterocyclic system.
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | K₂CO₃, DMF, 60 °C | 3-Hydroxy-2-(2-aryl beilstein-journals.orgrsc.orgbeilstein-journals.orgtriazol-4-yl)pyridine | beilstein-journals.orgbeilstein-journals.org |
Further Cyclization Reactions Leading to Novel Fused or Spirocyclic Ring Systems
The existing oxazolopyridine framework can serve as a scaffold for the construction of more complex polycyclic systems. This can be achieved through reactions that form new rings fused to the pyridine moiety or by creating spirocyclic centers. For example, derivatives of the parent compound could be designed to contain functional groups that can participate in intramolecular cyclization reactions. nih.govrsc.org An instance of this is the oxidative cyclization of 2-pyridylhydrazones to form triazolo[4,3-a]pyridines, demonstrating how a substituent on the pyridine ring can be used to build a new fused ring. mdpi.com
Another strategy involves the synthesis of spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their three-dimensional structures. nih.gov A general approach involves the condensation of a heterocyclic compound containing both an amino group and a carboxamide, such as 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, with ketones to yield spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones. nih.gov By analogy, appropriately functionalized derivatives of 5-Bromo- beilstein-journals.orgrsc.orgoxazolo[5,4-b]pyridin-2-amine could serve as precursors for novel spirocyclic systems. researchgate.netmdpi.com
Computational and Theoretical Investigations of Oxazolo 5,4 B Pyridine Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for examining the structural and electronic characteristics of oxazolo[5,4-b]pyridine (B1602731) derivatives. These computational methods provide profound insights into the molecule's intrinsic properties at the atomic level.
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to derivatives of the oxazolo[5,4-b]pyridine scaffold to predict a range of properties with high accuracy. These calculations are fundamental for understanding the molecule's reactivity, stability, and spectroscopic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govaimspress.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
Computational studies on related heterocyclic systems demonstrate that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are effective for these calculations. researchgate.net For instance, analysis of similar bromo-substituted nitrogen heterocycles reveals that the HOMO is often localized over the pyridine (B92270) ring and the amino group, while the LUMO is distributed across the heterocyclic ring system. researchgate.net This distribution indicates that the amino group enhances the electron-donating capacity of the molecule, while the fused ring system acts as the primary electron acceptor. The energy gap reflects the molecule's potential for internal charge transfer, a property vital for applications in materials science and medicinal chemistry. aimspress.comresearchgate.net
Table 1: Representative Frontier Orbital Energies for a Heterocyclic System Note: The following data is illustrative of typical values obtained for similar heterocyclic compounds through DFT calculations and is intended to represent the expected range for oxazolo[5,4-b]pyridine derivatives.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. aimspress.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netresearchgate.net The MEP map displays color-coded regions of electrostatic potential on the molecule's electron density surface. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green regions are typically neutral. aimspress.com
For a molecule like 5-Bromo- researchgate.netuni.luoxazolo[5,4-b]pyridin-2-amine, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyridine and oxazole (B20620) rings, as well as the oxygen atom, due to their high electronegativity. The amino group would also contribute to regions of negative potential. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. The hydrogen atoms of the amino group and the pyridine ring would likely be regions of positive potential, making them susceptible to nucleophilic attack.
The insights gained from HOMO-LUMO distributions and MEP maps allow for a detailed analysis of reactive sites. Fukui functions are another theoretical descriptor used to pinpoint specific atoms within a molecule that are most likely to undergo electrophilic, nucleophilic, or radical attack. researchgate.net
For 5-Bromo- researchgate.netuni.luoxazolo[5,4-b]pyridin-2-amine, the analysis would likely indicate:
Nucleophilic Attack Sites: The electron-deficient carbon atoms within the heterocyclic ring system, particularly those adjacent to electronegative nitrogen and oxygen atoms, would be predicted as primary sites for nucleophilic attack.
Before calculating electronic properties, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to this minimum energy state. wu.ac.th For the oxazolo[5,4-b]pyridine ring system, this involves ensuring the planarity of the fused rings.
Computational Support for Spectroscopic Data Interpretation (e.g., NMR, UV-Vis)
Computational chemistry provides powerful support for the interpretation of experimental spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals with greater confidence.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the theoretical ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net These calculated values are then compared with the experimental spectrum. A strong correlation between the theoretical and experimental data provides robust confirmation of the proposed molecular structure. researchgate.net This is particularly useful for complex heterocyclic systems where signal assignment can be ambiguous.
Similarly, Time-Dependent DFT (TD-DFT) is used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. The calculations can help assign specific electronic transitions, such as π→π* or n→π*, and explain the influence of different solvents on the absorption profile. researchgate.net
Mechanistic Elucidation of Chemical Reactions via Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving the oxazolo[5,4-b]pyridine scaffold. These theoretical approaches provide critical insights into reaction pathways, the structures of transition states, and the thermodynamic and kinetic factors that govern the formation of these bicyclic systems. By simulating reactions at a molecular level, researchers can predict reactivity, understand selectivity, and optimize synthetic conditions.
The formation of the oxazolo[5,4-b]pyridine core is a critical step in the synthesis of its derivatives. Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity that drive the key cyclization step.
One common synthetic route involves the intramolecular cyclization of monoamides derived from 3-aminopyridine-2(1H)-ones. researchgate.netbuketov.edu.kz In this process, the acylation of a 3-aminopyridin-2(1H)-one with a cyclic anhydride (B1165640) of a dicarboxylic acid initially forms a monoamide. researchgate.netbuketov.edu.kz This intermediate then undergoes an intramolecular nucleophilic addition of the pyridone's hydroxyl group (in its lactim tautomeric form) to the amide carbonyl carbon. buketov.edu.kz The subsequent elimination of a water molecule yields the fused oxazolo[5,4-b]pyridine ring system. buketov.edu.kz
Another versatile method involves the condensation of 3-aminopyridine-2(1H)-ones with various aldehydes. This reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes an oxidative cyclization to form the final oxazole ring. Computational modeling can be applied to investigate the energetics of this pathway, including the oxidation step, to rationalize the reaction outcomes and guide the selection of appropriate reagents and conditions. These theoretical investigations help in the rational design of new synthetic strategies for accessing diverse oxazolo[5,4-b]pyridine derivatives.
During the synthesis of heterocyclic compounds, reactants can sometimes undergo molecular rearrangements to form products with different structural frameworks. One such process observed in related azaheterocycles is the Boulton-Katritzky rearrangement. nih.gov This rearrangement typically involves the transformation of one heterocyclic system into another through a series of ring-opening and ring-closing steps. For instance, a base-promoted Boulton-Katritzky rearrangement has been reported for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which convert into 3-hydroxy-2-(2-aryl researchgate.nettandfonline.comtriazol-4-yl)pyridines. nih.gov Similarly, this type of rearrangement has been observed in the palladium-catalyzed tandem C-N coupling of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines. rsc.org
While specific computational studies on the rearrangement of the oxazolo[5,4-b]pyridine scaffold itself are not extensively documented in the reviewed literature, theoretical methods are crucial for investigating such potential pathways. Computational modeling can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates involved in a rearrangement. By calculating the activation energies for these pathways, researchers can predict the likelihood of rearrangement versus the desired cyclization reaction under specific conditions. This predictive power is invaluable for optimizing reaction conditions to minimize the formation of undesired byproducts and maximize the yield of the target oxazolo[5,4-b]pyridine derivative.
Molecular Modeling and Simulation Approaches in Scaffold Design
Molecular modeling and simulation are indispensable in the modern drug discovery pipeline, enabling the rational design of novel compounds based on the oxazolo[5,4-b]pyridine scaffold. These in silico techniques allow for the exploration of chemical space, prediction of molecular properties, and understanding of interactions with biological targets, thereby accelerating the design-synthesis-test cycle.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the oxazolo[5,4-b]pyridine scaffold and its close analogues, SAR analyses guide the strategic placement of substituents to enhance desired properties.
Systematic modification of the core structure helps to build a comprehensive SAR profile. For the closely related oxazolo[5,4-d]pyrimidine (B1261902) scaffold, it has been found that an aromatic substituent at the C(2) position is generally more favorable for activity than an aliphatic one. mdpi.com Further studies on 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines revealed that various pyridyl and phenyl substituents at the C(2) position are significant for inhibitory activity. mdpi.com
SAR studies on the analogous thiazolo[5,4-b]pyridine (B1319707) scaffold have also yielded valuable information that can inform the design of oxazolo[5,4-b]pyridine derivatives. mdpi.com For instance, functionalization at the 6-position of the thiazolo[5,4-b]pyridine ring has been explored to identify novel c-KIT inhibitors. mdpi.com These studies highlight the importance of systematically exploring substitution patterns around the entire heterocyclic core to optimize biological activity.
| Scaffold Analogue | Position of Substitution | Favorable Substituents/Observations |
| Oxazolo[5,4-d]pyrimidine | C(2) | Aromatic groups are favored over aliphatic groups. mdpi.com |
| Oxazolo[5,4-d]pyrimidine | C(2) | Various pyridyl and phenyl substituents are significant for activity. mdpi.com |
| Thiazolo[5,4-b]pyridine | C(6) | Functionalization at this position is important for developing novel inhibitors. mdpi.com |
| Thiazolo[5,4-b]pyridine | R1 group | A 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity. mdpi.com |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of oxazolo[5,4-b]pyridine derivatives and elucidating the key intermolecular interactions that stabilize the ligand-protein complex.
Docking studies have been performed on various oxazolopyridine isomers to explore their potential as inhibitors of different protein targets. For example, derivatives of the related oxazolo[4,5-b]pyridine (B1248351) scaffold have been docked into the ATP binding site of the DNA gyrase enzyme. rsc.orgrsc.org Similarly, oxazolo[4,5-b]pyridine-based triazoles were investigated for their interaction with human dihydroorotate (B8406146) dehydrogenase (hDHODH). tandfonline.comresearchgate.net In another study, newly synthesized oxazolo[5,4-b]pyridine derivatives were evaluated in silico against the Prostaglandin synthase-2 protein target. researchgate.netbuketov.edu.kz
| Scaffold | Protein Target | Key Findings from Docking Studies |
| Oxazolo[4,5-b]pyridine | DNA Gyrase | Compounds showed overlap at the ATP binding site with similar protein-ligand interactions. rsc.orgrsc.org |
| Oxazolo[4,5-b]pyridine | Human Dihydroorotate Dehydrogenase (hDHODH) | Investigated triazole derivatives showed efficient inhibition in docking models. tandfonline.comresearchgate.net |
| Oxazolo[5,4-b]pyridine | Prostaglandin synthase-2 (1CX2) | Phenyl substitution at the 4th position promoted stronger interaction with the target protein. buketov.edu.kz |
Before committing to the resource-intensive process of chemical synthesis, computational tools are used to predict the physicochemical properties of designed molecules. This in silico assessment, often termed ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, helps to evaluate the "drug-likeness" of a compound and identify potential liabilities early in the discovery process. japtronline.com
For derivatives of the oxazolopyridine scaffold, a range of physicochemical properties are calculated to ensure they fall within acceptable ranges for potential oral bioavailability. rsc.org These parameters are often evaluated against established guidelines such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally active if it has a molecular weight under 500 Da, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Other important calculated parameters include the topological polar surface area (TPSA), which is related to drug permeability through membranes, and aqueous solubility (logS). By calculating these properties for virtual compounds, chemists can prioritize the synthesis of derivatives that have a higher probability of possessing favorable pharmacokinetic profiles, thereby optimizing the design process.
| Physicochemical Parameter | Importance in Synthetic Design | Typical Acceptable Range (Lipinski's Rule) |
| Molecular Weight (MW) | Influences absorption and diffusion | < 500 g/mol |
| LogP (Lipophilicity) | Affects solubility, absorption, and metabolism | < 5 |
| Hydrogen Bond Donors (HBD) | Impacts membrane permeability and binding | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Impacts membrane permeability and binding | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Predicts transport properties and permeability | < 140 Ų |
Advanced Materials Science Applications and Future Research Trajectories of the Oxazolo 5,4 B Pyridine Scaffold
Design and Synthesis of Organic Semiconductors and Optoelectronic Materials
The rigid, planar structure of the oxazolo[5,4-b]pyridine (B1602731) core is an excellent foundation for designing organic semiconducting materials. This intrinsic planarity facilitates π-π stacking in the solid state, a critical factor for efficient charge transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Influence of Molecular Planarity and Electronic Communication on Semiconductor Properties
The semiconductor properties of materials based on the oxazolopyridine scaffold are profoundly influenced by their molecular structure, particularly the degree of electronic communication across the molecule. Research on the isomeric oxazolo[4,5-b]pyridine (B1248351) system has shown that the introduction of various electron-donating and electron-withdrawing groups can significantly alter the ground and excited state dipole moments. researchgate.netresearchgate.net This tunability is crucial for controlling the energy levels (HOMO/LUMO) of the material to match the work functions of electrodes in electronic devices.
For 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine, the 2-amino group acts as an electron donor, while the fused pyridine (B92270) ring is electron-deficient. This inherent electronic push-pull character can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, a desirable property for optoelectronic applications. researchgate.net The bromine atom at the 5-position can further modulate these electronic properties through inductive effects and can also be used as a handle for further chemical modification to extend the π-conjugated system, thereby enhancing electronic communication and improving charge carrier mobility. Theoretical studies on related oxazolo[4,5-b]pyridine derivatives have demonstrated that substituents markedly change their spectral properties and dipole moments, which is a key consideration in designing materials with specific electronic characteristics. researchgate.net
Table 1: Key Structural Features of 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine and Their Potential Impact on Semiconductor Properties
| Structural Feature | Potential Influence on Semiconductor Properties |
| Fused Aromatic Rings | Enforces molecular planarity, promoting π-stacking and charge transport. |
| 2-Amino Group (Donor) | Modulates HOMO/LUMO energy levels, promotes intramolecular charge transfer (ICT). |
| Pyridine Nitrogen (Acceptor) | Contributes to the electron-deficient nature of the core, enhancing ICT. |
| 5-Bromo Substituent | Allows for synthetic modification (e.g., cross-coupling) to extend π-conjugation. |
Investigation of Thin Film Formation and Device Integration Potential
A critical step in fabricating organic electronic devices is the formation of high-quality, uniform thin films. The ability of a molecule to form well-ordered films is governed by its intermolecular interactions. While direct studies on the thin film formation of 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine are not yet available, insights can be drawn from related materials. For instance, plasma polymerization has been successfully used to deposit thin films from simple oxazoline (B21484) precursors, creating coatings with tunable properties. nih.govresearchgate.netmdpi.comnih.gov
For the oxazolo[5,4-b]pyridine scaffold, techniques like vacuum deposition or solution-based methods such as spin-coating would be employed. The amino and bromo substituents on the core of 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine are expected to play a significant role in directing the solid-state packing through hydrogen bonding (N-H---N) and halogen bonding (N---Br), respectively. By carefully designing derivatives, it is possible to control the molecular orientation and morphology of the resulting thin film, which is paramount for device performance. Further research into the deposition and characterization of thin films from this class of compounds is essential for their integration into functional electronic devices. osti.gov
Development of Novel Luminescent Materials and Fluorophores
Many oxazolopyridine derivatives exhibit strong fluorescence, making them excellent candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents. researchgate.net The fluorescence properties are highly dependent on the electronic nature of substituents attached to the core structure.
Studies on a family of dyes based on the isomeric oxazolo[4,5-b]pyridine ring have demonstrated that their fluorescence has a strong charge-transfer character. researchgate.netresearchgate.net The introduction of electron-donating and electron-withdrawing groups was found to increase both the ground and excited state dipole moments, leading to tunable emission wavelengths. researchgate.net For example, attaching a strong electron-donating group like diethylaminophenyl to the scaffold results in significant solvatochromism, where the emission color changes with solvent polarity. researchgate.net
The 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine molecule is pre-configured with an electron-donating amino group that can enhance fluorescence quantum yields. The bromine atom, while potentially quenching fluorescence through the heavy-atom effect, can also promote intersystem crossing to the triplet state, a property that could be exploited in the design of phosphorescent materials for OLEDs. Furthermore, the synthetic accessibility of the bromine position allows for the straightforward attachment of various fluorophores or chromophores to create materials with tailored absorption and emission profiles. researchgate.net
Utilization as Building Blocks in Polymer Chemistry and Macrocycles
The rigid structure and bifunctional nature of 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine make it an attractive building block, or monomer, for the synthesis of advanced polymers and macrocycles. The incorporation of such heterocyclic aromatic units into a polymer backbone can impart enhanced thermal stability, specific electronic properties, and defined conformational structures.
Research has shown that related compounds, such as oxazolo[4,5-b]pyridin-2(3H)-one, can be incorporated into polymers to improve their thermal and mechanical properties. chemimpex.com The 5-bromo-2-amino derivative is particularly well-suited for polymerization. The bromine atom can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the amino group can be used in polycondensation reactions to form polyamides or polyimines. This dual reactivity allows for the creation of a diverse range of conjugated polymers for electronic applications.
In macrocycle synthesis, rigid heterocyclic scaffolds are used to control the shape and cavity size of the final structure. researchgate.netnih.gov The oxazolo[5,4-b]pyridine unit can serve as a rigid corner piece in the construction of complex macrocyclic hosts for molecular recognition and sensing applications. The defined bond angles of the fused ring system provide a predictable geometry, which is a key aspect in the rational design of macrocycles. mdpi.com
Applications as Advanced Synthetic Substrates for Complex Molecular Architectures
The reactivity of the substituents on 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine makes it a versatile substrate for constructing more complex molecules. The bromine atom is a key functional group that serves as a linchpin for building molecular complexity. It is readily displaced or utilized in cross-coupling reactions to attach aryl, alkyl, or alkynyl groups. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules based on related scaffolds like thiazolo[5,4-b]pyridine (B1319707) and pyrazolo[3,4-b]pyridine. nih.govgrowingscience.com
Recent studies have highlighted the synthetic utility of the oxazolo[5,4-b]pyridine core. For instance, new methods have been developed for the one-step synthesis of carboxylic acid derivatives of oxazolo[5,4-b]pyridine. researchgate.net Additionally, 7-aryl-substituted oxazolo[5,4-b]pyridines have been shown to undergo rearrangement to form complex, difficult-to-access naphthyridinone structures, demonstrating the scaffold's potential as a reactive intermediate. acs.org The amino group at the 2-position offers another site for derivatization, allowing for the attachment of side chains through acylation or alkylation, further expanding the molecular diversity that can be achieved from this starting material.
Emerging Research Frontiers in the Materials Science ofresearchgate.netresearchgate.netOxazolo[5,4-b]pyridines
The exploration of researchgate.netresearchgate.netoxazolo[5,4-b]pyridines in materials science is still in its nascent stages, with significant opportunities for future research. While much of the foundational photophysical work has been conducted on the isomeric oxazolo[4,5-b]pyridine system, these findings provide a strong rationale for investigating the [5,4-b] isomer, which possesses a different arrangement of nitrogen atoms and thus distinct electronic properties.
Future research should focus on several key areas:
Systematic Synthesis and Characterization: A library of derivatives of 5-Bromo- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-amine should be synthesized, modifying both the 2-amino and 5-bromo positions to systematically tune the electronic and photophysical properties.
Organic Electronics: The potential of these new materials as active components in OFETs, OPVs, and OLEDs needs to be rigorously evaluated. This includes detailed studies on charge transport, thin-film morphology, and device fabrication and performance.
Sensing Applications: The inherent fluorescence of the scaffold could be harnessed to develop chemosensors. The pyridine nitrogen and oxazole (B20620) oxygen atoms provide potential metal-ion binding sites, suggesting that derivatives could be designed as selective fluorescent turn-on/turn-off sensors.
Conjugated Polymers: The development of novel conjugated polymers incorporating the oxazolo[5,4-b]pyridine unit could lead to materials with unique optoelectronic properties and high thermal stability, suitable for a range of advanced applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of brominated pyridine precursors with appropriate reagents. For example, describes a reflux method using sodium cyanoborohydride to synthesize a structurally related bromopyridine derivative. Key parameters include solvent choice (e.g., methanol or ethanol), temperature (reflux conditions), and stoichiometric ratios. Optimization via Design of Experiments (DoE) or computational reaction path analysis (as in ) can reduce trial-and-error inefficiencies .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic techniques. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the heterocyclic framework and bromine substitution pattern, as demonstrated in and for similar compounds. Nuclear Overhauser Effect (NOE) NMR experiments can resolve positional ambiguities in the oxazole-pyridine fused system .
Q. What safety precautions are essential when handling brominated heterocycles like this compound?
- Methodological Answer : Brominated compounds often pose toxicity and environmental risks. outlines protocols for handling bromo-fluoro-pyridines, emphasizing PPE (gloves, goggles), fume hood use, and spill containment. Waste should be neutralized with sodium thiosulfate to degrade reactive bromine species .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic packing of this compound?
- Methodological Answer : SC-XRD studies (e.g., ) reveal that classical hydrogen bonds (N–H···N) and π-π stacking dominate packing. For this compound, computational tools like Mercury CSD can model interactions. Symmetry operations (e.g., centrosymmetric dimers) may stabilize the lattice, as seen in for bromo-indanyloxypyridines .
Q. What strategies resolve contradictory biological activity data in pharmacological assays for brominated oxazolopyridines?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line selectivity or solvent effects). Use orthogonal assays (e.g., enzymatic vs. cell-based) and control compounds. highlights pyrazinamine derivatives where methylation alters bioactivity; similar structure-activity relationship (SAR) studies can clarify mechanisms .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density at the bromine site to predict Suzuki-Miyaura coupling efficiency. ’s ICReDD framework integrates quantum chemical calculations with experimental data to prioritize reactive pathways. Solvent effects and catalyst interactions (e.g., Pd(PPh₃)₄) should be modeled .
Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?
- Methodological Answer : Hydrolysis or oxidative degradation pathways can generate reactive intermediates. Liquid chromatography-mass spectrometry (LC-MS) with collision-induced dissociation (CID) helps identify fragments. ’s analysis of chloro-bromo-pyrazinamines suggests stability studies in buffers (pH 1–10) to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
